molecular formula C12H13NO4S B2573831 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 338953-71-2

4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B2573831
CAS No.: 338953-71-2
M. Wt: 267.3
InChI Key: CNCAZVNCMNHBAY-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is an organic compound characterized by a thiazinane ring substituted with a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazinane ring with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Substituted thiazinane derivatives.

Scientific Research Applications

4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl Alcohol: A simpler compound with a similar methoxybenzyl group but lacking the thiazinane ring.

    4-Methoxybenzyl Chloride: Used as a reagent in the synthesis of 4-(4-Methoxybenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione.

    Thiazinane Derivatives: Compounds with similar thiazinane rings but different substituents.

Uniqueness

This compound is unique due to the combination of the thiazinane ring and the methoxybenzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-17-10-4-2-9(3-5-10)6-13-11(14)7-18(16)8-12(13)15/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCAZVNCMNHBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CS(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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